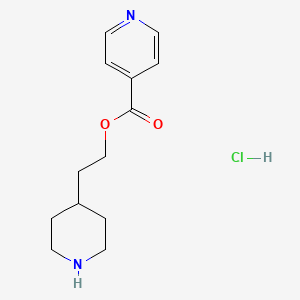
盐酸3-哌啶基甲基2-氯乙酸酯
描述
3-Piperidinylmethyl 2-chloroacetate hydrochloride is a chemical compound with the CAS number 1220031-68-4 . It is used for pharmaceutical testing .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties of 3-Piperidinylmethyl 2-chloroacetate hydrochloride can be found on chemical databases .科学研究应用
抗分泌作用
盐酸3-哌啶基甲基2-氯乙酸酯和相关化合物已显示出作为H2受体拮抗剂的有效性。这些化合物抑制大鼠和狗的胃酸分泌,展示了它们在治疗胃炎、胃溃疡和十二指肠溃疡等疾病中的潜力。它们的有效性与众所周知的H2受体拮抗剂西咪替丁相当,在某些情况下甚至超过了西咪替丁(Bickel、Herling、Rising和Wirth,1986)。
分子和晶体结构分析
对类似于盐酸3-哌啶基甲基2-氯乙酸酯的化合物(如盐酸4-哌啶甲酸)的研究为它们的分子和晶体结构提供了宝贵的见解。这些研究涉及X射线衍射和FTIR光谱等技术,有助于我们了解它们的化学性质和在各个领域的潜在应用(Szafran、Komasa和Bartoszak-Adamska,2007)。
代谢途径分析
另一个重要应用是了解人体中相关化合物的代谢途径。例如,对罗沙替丁醋酸盐(一种类似的H2受体拮抗剂)的研究揭示了参与其代谢的酶。这些知识对于药物开发和了解人体中的药物相互作用至关重要(Sasaki等,2001)。
抗菌活性
与盐酸3-哌啶基甲基2-氯乙酸酯在结构上相关的化合物也因其抗菌特性而受到研究。例如,某些哌啶衍生物的合成和筛选显示出对各种病原体的中等抗菌活性,突出了它们在开发新的抗菌剂中的潜力(Ovonramwen、Owolabi和Oviawe,2019)。
属性
IUPAC Name |
piperidin-3-ylmethyl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2.ClH/c9-4-8(11)12-6-7-2-1-3-10-5-7;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOMYQSQHBYIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinylmethyl 2-chloroacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)





![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)